molecular formula C6H4F2OS B12844343 2,3-Difluoro-4-sulfanylphenol

2,3-Difluoro-4-sulfanylphenol

Cat. No.: B12844343
M. Wt: 162.16 g/mol
InChI Key: WXQFBCXIVCBHNY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-sulfanylphenol is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-sulfanylphenol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a phenol derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a difluorophenol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluorophenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-sulfanylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-sulfanylphenol involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-sulfanylphenol is unique due to the combination of fluorine and sulfanyl groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H4F2OS

Molecular Weight

162.16 g/mol

IUPAC Name

2,3-difluoro-4-sulfanylphenol

InChI

InChI=1S/C6H4F2OS/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H

InChI Key

WXQFBCXIVCBHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)S

Origin of Product

United States

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